4-(Pentafluoroethoxy)aniline
Overview
Description
“4-(Pentafluoroethoxy)aniline” is a chemical compound with the formula C8H6F5NO . It contains a total of 21 atoms, including 6 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 5 Fluorine atoms . The molecule has 21 bonds in total, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .
Synthesis Analysis
The synthesis of “4-(Pentafluoroethoxy)aniline” involves the reduction of “4-(Pentafluoroethoxy)nitrobenzene” with hydrogen in a methanol solution over a 10% Pd/C catalyst . The product is then separated by distillation and identified spectroscopically .
Molecular Structure Analysis
The molecular structure of “4-(Pentafluoroethoxy)aniline” includes a six-membered aromatic ring, a primary aromatic amine, and an aromatic ether . The molecule has a total mass of 227.131 Da and a monoisotopic mass of 227.036957 Da .
Scientific Research Applications
Synthesis of Fluorinated Compounds
PFEA serves as a precursor in the synthesis of various fluorinated organic compounds. Due to its pentafluoroethoxy group, it’s particularly useful in creating molecules with increased hydrophobicity and metabolic stability, which are desirable traits in pharmaceuticals and agrochemicals .
Larvicidal Activity
Research has shown that PFEA derivatives can exhibit significant larvicidal activity. This makes it a potential candidate for developing new insecticides, especially those targeting malaria vectors like Anopheles darlingi larvae. The introduction of fluorinated amino-moieties in these compounds enhances their bioavailability and binding to the insect’s nicotinic acetylcholine receptor, increasing their effectiveness .
Material Science
PFEA is used in the development of polyaniline-based nanocomposites, which find applications in energy storage and conversion devices such as batteries, supercapacitors, and solar cells. These materials are also used in electronics for printed circuit boards and conductive coatings .
Biomedical Applications
The unique properties of PFEA make it suitable for biomedical applications, including drug delivery systems and tissue engineering. Its ability to form various derivatives allows for the creation of targeted delivery mechanisms that can improve the efficacy of therapeutic agents .
Analytical Chemistry
In analytical chemistry, PFEA is utilized for its strong base properties, making it a component in the development of analytical methods. Techniques like gas chromatography and mass spectrometry benefit from PFEA’s ability to form stable derivatives that can be easily detected and quantified.
Corrosion Protection
The chemical stability and resistance to solvents provided by the fluorine content in PFEA are exploited in corrosion protection applications. Coatings and linings containing PFEA derivatives help protect various materials from degradation, especially in harsh chemical environments .
Future Directions
The future directions for “4-(Pentafluoroethoxy)aniline” could involve its use in the synthesis of new compounds and materials. For instance, a study on fluorinated neonicotinoids (which includes compounds similar to “4-(Pentafluoroethoxy)aniline”) suggests potential applications as control agents for insects transmitting tropical diseases . Furthermore, research on polyaniline, a related compound, indicates potential applications in sensors, drug delivery, anti-corrosion materials, and more .
Mechanism of Action
Target of Action
The primary target of 4-(Pentafluoroethoxy)aniline is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in transmitting signals in the nervous system. The compound’s interaction with nAChR is key to its biological activity.
Mode of Action
4-(Pentafluoroethoxy)aniline interacts with the nAChR binding site, affecting the receptor’s function . Molecular docking studies suggest that the compound’s insecticidal potency is governed by specific interactions with the receptor binding site and enhanced lipophilicity .
Pharmacokinetics
The compound’s enhanced lipophilicity, due to the presence of fluorinated amino-moieties, suggests it may have good bioavailability .
Result of Action
The interaction of 4-(Pentafluoroethoxy)aniline with nAChR can lead to high larvicidal activity, as demonstrated in tests on Anopheles larvae . The compound’s unique binding pattern to the insect’s nAChR and its enhanced bioavailability contribute to this activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Pentafluoroethoxy)aniline. For instance, one of the synthesized compounds showed fast degradation in water while maintaining high larvicidal activity . This suggests that the compound may be less persistent in the environment, which is a desirable property for control agents for insects transmitting tropical diseases .
properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,11)8(12,13)15-6-3-1-5(14)2-4-6/h1-4H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDODMMABKXPUEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10490110 | |
Record name | 4-(Pentafluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10490110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pentafluoroethoxy)aniline | |
CAS RN |
717-85-1 | |
Record name | 4-(Pentafluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10490110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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